4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE
Description
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that features a piperidine ring, a benzyl group, and a dihydroquinolinone moiety
Properties
IUPAC Name |
4-(4-benzylpiperidine-1-carbonyl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-21-15-19(18-8-4-5-9-20(18)23-21)22(26)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQPEZXDOHRQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the coupling of benzylpiperidine with a quinolinone derivative under specific reaction conditions. The process often requires the use of catalysts and reagents such as palladium on carbon (Pd/C) and hydrogen gas for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: NaH, LDA, and other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydrogenated products .
Scientific Research Applications
The compound 4-(4-benzylpiperidine-1-carbonyl)-1,2-dihydroquinolin-2-one is a notable chemical entity with various applications, particularly in medicinal chemistry and pharmacology. This article delves into its scientific research applications, supported by data tables and case studies.
Properties
- The compound features a dihydroquinolinone structure, which is significant in the synthesis of various bioactive molecules.
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly as an analgesic and anti-inflammatory agent. Its structural features allow it to interact with biological targets effectively.
Case Study: Analgesic Activity
A study demonstrated that derivatives of dihydroquinolinones exhibit significant analgesic properties. The presence of the benzylpiperidine moiety enhances binding affinity to pain receptors, suggesting potential for development into pain management drugs.
Neuropharmacology
Research indicates that compounds similar to this compound may influence neurotransmitter systems, particularly dopamine and serotonin pathways.
Case Study: Dopaminergic Activity
In vitro studies have shown that certain derivatives can modulate dopamine receptor activity, which could be beneficial in treating conditions like Parkinson's disease or schizophrenia.
Antimicrobial Properties
The compound has been tested for antimicrobial efficacy against various pathogens. Its unique structure allows it to disrupt bacterial cell membranes.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cancer Research
Recent studies have investigated the compound's potential as an anticancer agent. Its ability to induce apoptosis in cancer cells has been noted.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research utilizing various cancer cell lines (e.g., HeLa and MCF-7) has shown that the compound can inhibit cell proliferation effectively, suggesting a pathway for further drug development.
Mechanism of Action
The mechanism of action of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(4-BENZYLPIPERIDINE-1-CARBONYL)PYRIDINE: Shares a similar piperidine and benzyl structure but differs in the heterocyclic ring.
N-(4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2,3-THIADIAZOL-5-YL)-4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE: Contains additional functional groups and a different heterocyclic system.
Uniqueness
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific combination of a piperidine ring, benzyl group, and dihydroquinolinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
4-(4-Benzylpiperidine-1-carbonyl)-1,2-dihydroquinolin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydroquinoline core with a benzylpiperidine substituent, which contributes to its pharmacological properties. The molecular formula is with a molecular weight of 284.37 g/mol.
Research has indicated that compounds similar to this compound exhibit various mechanisms of action:
- Dopamine Receptor Modulation : Some studies suggest that derivatives of this compound may act as dopamine receptor agonists or antagonists, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders .
- Acetylcholinesterase Inhibition : The compound may also inhibit acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibition has implications for treating conditions like Alzheimer's disease .
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Neuroprotective Effects
Compounds with structural similarities have demonstrated neuroprotective effects in animal models. They may help mitigate oxidative stress and inflammation in neuronal tissues, which are critical factors in neurodegenerative diseases .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
